3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole
Description
The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is a heterocyclic molecule featuring a central 1,2,4-triazole core. Key structural elements include:
- 4-methyl substitution on the triazole ring.
- A [(2-chloro-6-fluorophenyl)methyl]sulfanyl group at position 3, introducing halogenated aromatic and thioether functionalities.
- A 6-methylimidazo[2,1-b][1,3]thiazole moiety at position 5, contributing fused bicyclic aromaticity.
Properties
IUPAC Name |
5-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5S2/c1-9-13(23-6-7-24-15(23)19-9)14-20-21-16(22(14)2)25-8-10-11(17)4-3-5-12(10)18/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJOTSHHAKCYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with appropriate reagents to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related molecules:
Key Observations
Halogenation Patterns :
- The target compound’s 2-chloro-6-fluorophenyl group balances lipophilicity and electronic effects, contrasting with the 2,4-difluorophenyl (CAS 1956332-02-7) and trifluoromethyl () analogs. Chlorine’s larger atomic radius may enhance π-stacking interactions in biological targets compared to fluorine .
However, the latter’s planar structure (evidenced by crystallography) may improve membrane permeability .
Synthetic Approaches :
- Analogous compounds (e.g., ) are synthesized via cyclocondensation of thiols with trichloroacetic acid in phosphoryl chloride (POCl₃), suggesting shared methodologies for triazole-thioether formation .
Conformational Flexibility :
Biological Activity
The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including multiple heterocyclic rings and halogenated substituents, suggest diverse biological activities. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Properties
- Molecular Formula : C18H15ClF N3OS2
- Molar Mass : 478.82 g/mol
- Density : 1.54 g/cm³ (predicted)
- Boiling Point : 688.6 °C (predicted)
- pKa : 0.49 (predicted)
Heterocyclic Rings
The compound contains three critical heterocyclic rings:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Imidazo[2,1-b][1,3]thiazole Ring : Known for its biological activity against various pathogens.
- Sulfanyl Group : May play a role in redox processes and enzyme interactions.
Antimicrobial Properties
The biological activity of triazole derivatives has been extensively studied, particularly their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial and fungal strains.
Case Study: Antitubercular Activity
A related study evaluated the antitubercular activity of similar imidazo-thiazole derivatives. Compounds with structural similarities to our target compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 2.03 μM to 7.05 μM . This suggests that the target compound could possess similar activity due to its structural components.
Enzyme Inhibition
The presence of the sulfanyl group indicates potential interactions with enzymes that contain thiol groups. For instance, compounds with similar structures have shown inhibitory activity against butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases .
Computational Studies
Computational modeling studies have been conducted to predict the interaction of triazole derivatives with biological targets. These studies often utilize molecular docking techniques to understand binding affinities and mechanisms of action . The insights gained from these studies can guide further research into the therapeutic applications of the compound.
Synthesis and Characterization
The synthesis of This compound typically involves several steps:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
- Introduction of Sulfanyl Group : Through nucleophilic substitution reactions.
- Halogenation and Methylation : To achieve desired substituents on the phenyl rings.
Characterization Techniques
Characterization is crucial for confirming the structure and purity of synthesized compounds. Techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- High Performance Liquid Chromatography (HPLC)
These methods are employed to validate the synthesis process and ensure the compound's integrity for biological testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
